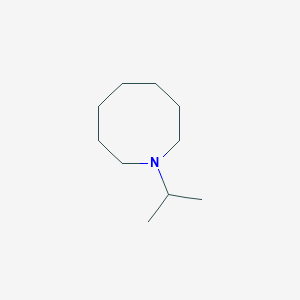
1-(Propan-2-yl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)azocane is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as 2-azocan-1-ol, and its molecular formula is C7H15N.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)azocane involves the use of light to release the caged neurotransmitter. When exposed to light of a specific wavelength, the azo bond in the compound is cleaved, releasing the neurotransmitter. This allows for precise control of neurotransmitter release and can be used to study the effects of neurotransmitters on brain function.
Effets Biochimiques Et Physiologiques
1-(Propan-2-yl)azocane has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with normal cellular processes. However, the release of neurotransmitters in specific regions of the brain can have profound effects on behavior and brain function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(Propan-2-yl)azocane as a photoactivatable caged compound has several advantages for lab experiments. It allows for precise control of neurotransmitter release, which can be used to study the effects of neurotransmitters on brain function. It is also non-toxic and does not interfere with normal cellular processes. However, the synthesis of 1-(Propan-2-yl)azocane can be challenging, and the compound is relatively expensive compared to other caged compounds.
Orientations Futures
There are several future directions for research on 1-(Propan-2-yl)azocane. One area of research is the development of new caged compounds with improved properties, such as increased sensitivity to light or lower cost. Another area of research is the application of caged compounds to study other neurotransmitters and their effects on brain function. Finally, the use of caged compounds in combination with other techniques, such as optogenetics, could lead to new insights into the workings of the brain.
Méthodes De Synthèse
The synthesis of 1-(Propan-2-yl)azocane involves the reaction of propan-2-ol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction produces 2-(bromomethyl)propan-1-ol, which is then reacted with sodium azide to form 1-(Propan-2-yl)azocane.
Applications De Recherche Scientifique
1-(Propan-2-yl)azocane has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a photoactivatable caged compound to selectively release neurotransmitters in specific regions of the brain. This allows researchers to study the effects of neurotransmitter release on brain function and behavior.
Propriétés
Numéro CAS |
108696-11-3 |
|---|---|
Nom du produit |
1-(Propan-2-yl)azocane |
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-propan-2-ylazocane |
InChI |
InChI=1S/C10H21N/c1-10(2)11-8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 |
Clé InChI |
WXRVWIVUBDOQEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCCCC1 |
SMILES canonique |
CC(C)N1CCCCCCC1 |
Synonymes |
Azocine, octahydro-1-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



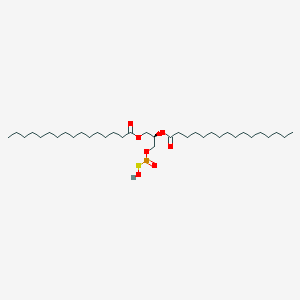
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
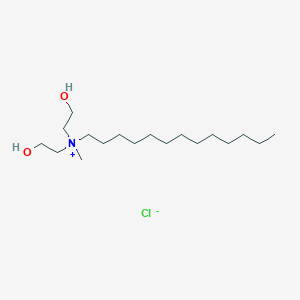
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
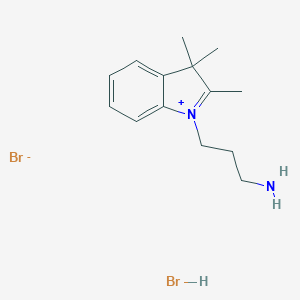


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

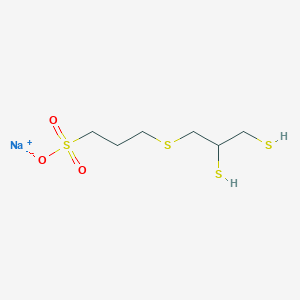
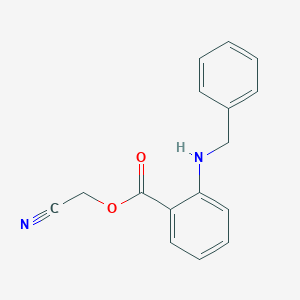
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
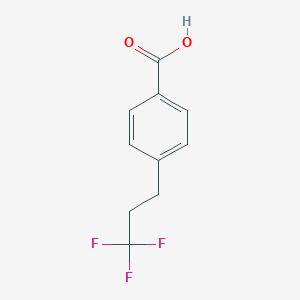
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)